17-O-Acetyl-3-O-methyl 17β-Estradiol
Description
Properties
CAS No. |
5976-55-6 |
|---|---|
Molecular Formula |
C₂₁H₂₈O₃ |
Molecular Weight |
328.45 |
Synonyms |
17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene; 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate; 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene; Estradiol 17-Acetate 3-Methyl Ether; Estradiol 3-Methyl Ether 17-Acetate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 17 O Acetyl 3 O Methyl 17β Estradiol
Total Synthetic Approaches for Estradiol (B170435) Scaffolds
The total synthesis of the estradiol scaffold, a complex molecule with multiple chiral centers, has been a significant challenge in organic chemistry. Numerous routes have been developed for the synthesis of natural and racemic estrogens. nih.gov These approaches often involve intricate cascade reactions and strategic bond formations to construct the characteristic four-ring system of the steroid.
Enantioselective Synthesis Methodologies
Achieving enantioselectivity—the ability to produce a single mirror image (enantiomer) of a chiral molecule—is crucial in steroid synthesis, as different enantiomers can have vastly different biological activities. The natural form of estradiol is (+)-estradiol. Several enantioselective syntheses have been developed to produce it or its non-natural mirror image, ent-17β-estradiol, which has shown neuroprotective properties without the feminizing hormonal effects of the natural form. nih.gov
Key enantioselective strategies reported in the literature include:
Asymmetric Michael Additions : Posner and Switzer reported a total synthesis of natural estrone (B1671321) and estradiol methyl ethers with high enantiomeric purity using an asymmetric Michael addition to an unsaturated sulfoxide. nih.govresearchgate.net
Intramolecular Cycloadditions : Kametani and colleagues developed an asymmetric total synthesis of estradiol through an intramolecular cycloaddition of a benzocyclobutene derivative. nih.govresearchgate.net
Double Heck Reactions : A method for synthesizing enantiopure estrone, a precursor to estradiol, was developed by Tietze et al. utilizing a double Heck reaction. nih.govresearchgate.net
Higher-Order Cycloadditions : Chromium(0)-promoted higher-order cycloaddition reactions have also been employed in the total synthesis of (+)-estradiol. nih.govresearchgate.net
These methods leverage chiral auxiliaries, catalysts, or starting materials to guide the formation of the desired enantiomer, avoiding the need to separate a racemic mixture.
Stereoselective Control in Steroid Synthesis
Beyond enantioselectivity, controlling the relative three-dimensional arrangement of atoms at all chiral centers (diastereoselectivity) is fundamental. 17β-Estradiol has five chiral centers, meaning a vast number of stereoisomers are possible. nih.gov The stereochemistry, particularly at the C-17 position, is critical. For instance, 17α-estradiol, a diastereomer (or epimer) of 17β-estradiol, differs only in the orientation of the hydroxyl group at C-17 and has distinct physicochemical properties. nih.gov
Synthetic strategies must exert strict stereoelectronic control to ensure the correct fusion of the B, C, and D rings and the desired orientation of substituents. This is often achieved through:
Substrate-Controlled Reactions : The existing stereocenters in a synthetic intermediate guide the stereochemical outcome of subsequent reactions.
Reagent-Controlled Reactions : Chiral reagents or catalysts are used to favor the formation of one stereoisomer over another. For example, the stereoselective reduction of a ketone at the C-17 position is a common final step in many syntheses to yield the desired 17β-alcohol. nih.gov
Targeted Chemical Modification Strategies
The synthesis of 17-O-Acetyl-3-O-methyl 17β-Estradiol from estradiol itself involves two key modifications: the acetylation of the C-17 hydroxyl group and the methylation of the C-3 phenolic hydroxyl group. These reactions target specific functional groups on the pre-existing steroid scaffold.
Methylation at the C-3 Hydroxyl Group
The hydroxyl group at the C-3 position is phenolic, making it more acidic and reactive than the alcoholic C-17 hydroxyl group. This difference in reactivity allows for selective modification. Methylation of the C-3 hydroxyl group to form a methyl ether can be accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate), a classic reaction known as the Williamson ether synthesis. mdpi.comnih.gov Microwave-assisted synthesis has been shown to facilitate the creation of such diaryl ethers on the estradiol scaffold. mdpi.com The resulting 3-O-methyl ether, also known as mestranol (B1676317) when combined with a 17α-ethynyl group, is a common component in some hormonal preparations.
Synthesis of Related Estradiol O-Acyl and O-Alkyl Derivatives for Research
The fundamental reactions of acetylation and methylation are part of a broader field of creating O-acyl and O-alkyl estradiol derivatives for various research applications. By attaching different functional moieties to the hydroxyl groups of estradiol, scientists can create tools to study estrogen receptors, develop new therapeutic agents, or probe biological pathways.
Notable examples of such derivatives include:
Fluorescently Labeled Ethers : Novel BODIPY–estradiol conjugates have been synthesized by attaching a fluorescent dye to the C-3 oxygen via an ether linkage. u-szeged.hu These molecules serve as fluorescent probes to study steroid uptake and transport in cells. u-szeged.hu
Biotinylated Derivatives : A biotinylated derivative of 17β-estradiol, with a long side-chain attached at the C-7α position and ether linkages, has been synthesized as an affinity ligand for studying human estrogen receptors α and β. nih.gov
Amino Acid and Peptide Conjugates : A series of amino acid and peptide derivatives have been synthesized by coupling them to the C-17 position of estradiol to investigate their binding affinities for the estrogen receptor. nih.gov
Inhibitor Synthesis : Estradiol derivatives with a m-carbamoylphenyloxy group at position C-3 have been synthesized to act as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the final step of estrogen biosynthesis. mdpi.comnih.govresearchgate.net
These examples highlight the versatility of the estradiol scaffold as a starting point for chemical synthesis, enabling the creation of a diverse array of molecules for targeted research purposes.
Below is a table summarizing the synthesis of select estradiol derivatives.
| Starting Material | Reagents | Product | Purpose | Yield | Reference |
| Estrone (1) | 3-fluorobenzonitrile, K₂CO₃, DMSO, Microwave | 3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17-one (3) | Intermediate for 17β-HSD1 inhibitor | 30% | mdpi.com |
| Estradiol (2) | 3-fluorobenzonitrile, K₂CO₃, DMSO, Microwave | 3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17β-ol (4) | Intermediate for 17β-HSD1 inhibitor | 71% | mdpi.com |
| Compound 3 | Acetamide, PdCl₂ | 3-(3-Carbamoylphenyloxy)-estra-1,3,5(10)-trien-17-one (5) | 17β-HSD1 inhibitor | 91% | mdpi.com |
| Compound 4 | Acetamide, PdCl₂ | 3-(3-Carbamoylphenyloxy)-estra-1,3,5(10)-trien-17β-ol (6) | 17β-HSD1 inhibitor | 89% | mdpi.com |
Enzymatic Synthesis and Functionalization of Steroid Conjugates
The enzymatic synthesis of steroid derivatives often employs enzymes such as lipases and methyltransferases to achieve regioselective modifications. A chemoenzymatic strategy, which combines chemical and enzymatic steps, is a powerful approach for the synthesis of complex molecules like this compound. This strategy allows for the specific modification of different hydroxyl groups on the steroid scaffold.
One of the key enzymatic transformations in the derivatization of estradiol is the regioselective acylation of the 17β-hydroxyl group. Lipases, particularly from Candida antarctica (immobilized as Novozym® 435) and Candida rugosa, have been shown to be highly effective in catalyzing the acylation of the 17-hydroxyl group of estradiol, while leaving the phenolic 3-hydroxyl group unmodified. arkat-usa.orgrsc.orgresearchgate.net This selectivity is crucial for producing 17-O-acylestradiol derivatives. The reaction can be carried out through direct acylation or by alcoholysis of diacyl derivatives. arkat-usa.org For instance, studies have demonstrated the successful synthesis of a series of 17-monoacyl products of 3,17-β-estradiol using this enzymatic methodology. arkat-usa.org The efficiency of these reactions can be influenced by various parameters, including the choice of solvent, temperature, and the molar ratio of substrates. arkat-usa.org
Another critical enzymatic step for the synthesis of the target compound is the methylation of the 3-hydroxyl group. Research has shown that microbial systems can be employed for this purpose. Specifically, the fermentation of estratrienes with Mycobacterium smegmatis has been reported to result in the methylation of the 3-hydroxy group. frontiersin.org This microbial transformation demonstrates the feasibility of enzymatic methylation at this specific position on the steroid A-ring. While the substrate specificity of this particular methylation was noted to be low in the initial report, it opens a potential avenue for a chemoenzymatic or fully enzymatic synthesis pathway. frontiersin.org
A plausible chemoenzymatic route to this compound would involve an initial chemical methylation of the 3-hydroxyl group of 17β-estradiol to produce 3-O-methyl-17β-estradiol (mestranol). This intermediate could then serve as a substrate for a lipase-catalyzed acetylation at the 17-position. The high regioselectivity of lipases for the 17-hydroxyl group would likely ensure the specific formation of this compound.
The table below summarizes the key enzymes and their respective roles in the potential enzymatic or chemoenzymatic synthesis of this compound.
| Enzyme/Microorganism | Enzyme Class | Substrate | Reaction | Product | Reference |
| Candida antarctica lipase (B570770) B (CALB) | Lipase | 17β-Estradiol | Regioselective acylation | 17-O-acyl-17β-Estradiol | arkat-usa.orgnih.gov |
| Candida rugosa lipase (CRL) | Lipase | 17β-Estradiol | Regioselective acylation | 17-O-acyl-17β-Estradiol | arkat-usa.org |
| Mycobacterium smegmatis | Methyltransferase (in vivo) | Estratrienes (e.g., Estradiol) | 3-O-methylation | 3-O-methyl-estratrienes | frontiersin.org |
It is important to note that while the individual enzymatic steps of 17-O-acetylation and 3-O-methylation have been demonstrated, the direct one-pot enzymatic synthesis of this compound has not been extensively reported. The development of such a process would likely require the careful selection and possible engineering of enzymes to achieve the desired dual functionalization with high efficiency and selectivity.
Molecular Interactions and Mechanistic Insights of 17 O Acetyl 3 O Methyl 17β Estradiol
Estrogen Receptor Binding Affinities and Selectivity
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For estrogenic compounds, these interactions are primarily with the classical estrogen receptors, ERα and ERβ, and the G protein-coupled estrogen receptor 1 (GPER1). The addition of an acetyl group at the C17 position and a methyl group at the C3 position of the 17β-Estradiol scaffold would theoretically alter its binding profile compared to the parent hormone. However, specific quantitative data on these interactions for 17-O-Acetyl-3-O-methyl 17β-Estradiol are not documented in the reviewed scientific literature.
Interactions with Estrogen Receptor Alpha (ERα) Isoforms
There is a lack of specific binding affinity data for this compound with ERα isoforms. Generally, modifications to the 17β-hydroxyl and 3-hydroxyl groups of estradiol (B170435) can significantly impact binding. For instance, the parent compound, 17β-Estradiol, binds with high affinity to full-length human ERα. guidetopharmacology.org Different isoforms of ERα, such as ERα66, ERα46, and ERα36, can elicit varied cellular responses. nih.gov The binding affinities of 17β-estradiol to ERα66 and ERα46 have been determined, while ERα36 shows no specific binding. nih.gov Without empirical data, the precise affinity of this compound for these isoforms remains speculative.
Interactions with Estrogen Receptor Beta (ERβ) Isoforms
Similarly, no specific binding data for this compound with ERβ isoforms could be retrieved. Both ERα and ERβ bind to 17β-estradiol with high affinity, although the amino acid sequences of their ligand-binding domains differ, providing a basis for subtype-selective ligands. nih.gov The modifications present in this compound could potentially confer selectivity for ERβ over ERα, or vice versa, but this requires experimental validation.
G Protein-Coupled Estrogen Receptor 1 (GPER1) Interactions
The interaction of this compound with GPER1 is also not specifically documented. GPER1 is a transmembrane receptor that can be activated by estradiol, leading to rapid, non-genomic signaling events. nih.gov Molecular docking studies with other 17β-estradiol analogs have shown interactions within a hydrophobic cavity of GPER1. nih.gov It is plausible that this compound could also interact with this receptor, but its affinity and functional consequences are unknown.
Genomic Signaling Pathways Modulated by Modified Estrogens
Estrogenic compounds exert their effects on gene expression through genomic signaling pathways. This typically involves the ligand-activated estrogen receptor binding to specific DNA sequences known as estrogen response elements (EREs).
Ligand-Activated Receptor Dimerization and Nuclear Translocation
The classical mechanism of estrogen action begins with the binding of the ligand to ERα or ERβ in the cytoplasm or nucleus. nih.gov This binding induces a conformational change in the receptor, leading to its dimerization. nih.gov The activated receptor dimer then translocates to the nucleus, if not already there, to interact with DNA. nih.gov While this is a well-established pathway for 17β-estradiol, the efficiency with which this compound induces these conformational changes, dimerization, and nuclear translocation has not been experimentally determined.
Estrogen Response Element (ERE) Binding and Transcriptional Regulation
Once in the nucleus, the ligand-receptor complex binds to EREs in the promoter regions of target genes, thereby regulating their transcription. nih.govnih.gov This interaction with EREs is a crucial step in the genomic signaling cascade. The specific modifications in this compound could influence the conformation of the receptor's DNA-binding domain, potentially altering its affinity for EREs and the subsequent recruitment of co-activators or co-repressors. This, in turn, would modulate the transcriptional regulation of estrogen-responsive genes. However, direct evidence for ERE binding and the specific genes regulated by this compound is currently unavailable.
Non-Genomic Signaling Cascades and Rapid Cellular Responses
In addition to genomic actions that regulate gene transcription, estrogens elicit rapid cellular responses through non-genomic signaling pathways. nih.govnih.gov These effects are initiated at the cell membrane and involve the activation of various protein kinase cascades, which can, in turn, lead to downstream effects, including changes in gene expression through the phosphorylation of transcription factors. nih.govnih.gov
Activation of Extranuclear Estrogen Receptors
A fraction of estrogen receptors, including both ERα and ERβ, are located outside the nucleus, particularly at the plasma membrane and in mitochondria. nih.govnih.gov These extranuclear ERs are responsible for mediating the rapid, non-genomic effects of estrogens. nih.gov The G protein-coupled estrogen receptor 1 (GPER), located in the plasma membrane, also plays a role in these rapid signaling events. frontiersin.orgresearchgate.net The binding of an estrogen to these membrane-associated receptors can quickly induce ion fluxes and activate numerous protein kinases, independent of new protein synthesis. nih.gov
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation
One of the key non-genomic pathways activated by estrogens is the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which is critical for cell survival and proliferation. nih.govnih.gov
ER-Dependent and Independent Activation: Studies in endometrial cancer cells have shown that 17β-Estradiol can promptly activate the PI3K/Akt signal pathway. This activation can be ER-dependent in cells that express the receptor and ER-independent in cells with low ER expression. nih.gov
Receptor-Specific Effects: The E2-ERα complex, in particular, has been shown to rapidly activate the PI3K/Akt pathway, which is committed to preventing apoptosis and promoting cell cycle progression. nih.gov In contrast, the E2-ERβ complex does not appear to activate these same pro-survival signals. nih.gov
Functional Outcomes: The activation of PI3K/Akt by 17β-Estradiol has been demonstrated to promote the proliferation of chondrocytes, suggesting a protective role in conditions like osteoarthritis. nih.gov
Table 3: Research Findings on PI3K/Akt Pathway Modulation by 17β-Estradiol
| Cell Type / Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Endometrial Cancer Cells | E2 activates PI3K/Akt via ER-dependent and ER-independent mechanisms. | Potential therapeutic target for endometrial cancer. | nih.gov |
| Cancer Cell Lines (HeLa, HepG2) | The E2-ERα complex activates PI3K/Akt, promoting cell survival. | ERα-specific signaling drives cell proliferation. | nih.gov |
| Rat Osteoarthritis Model Chondrocytes | E2 induces chondrocyte proliferation via the PI3K/Akt pathway. | E2 may have a protective role in osteoarthritis progression. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Regulated Kinase (ERK) Pathway Activation
Another major signaling cascade rapidly triggered by estrogens is the MAPK/ERK pathway, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and survival. nih.govnih.gov
Receptor-Specific Activation: Similar to the PI3K/Akt pathway, the E2-ERα complex rapidly activates the ERK/MAPK pathway, contributing to cell cycle progression. nih.gov In contrast, the E2-ERβ complex has been shown to induce a rapid and sustained activation of a different MAPK family member, p38/MAPK, which is involved in driving cells toward apoptosis. nih.gov
Neuroprotection and Plasticity: In the nervous system, 17β-Estradiol activates the MAPK pathway, which is linked to neuroprotective effects and synaptic plasticity. nih.govnih.gov For instance, E2-mediated MAPK activation can stabilize mitochondrial membrane potential in lens epithelial cells during oxidative stress and can activate the protease calpain in neurons, which influences neuronal excitability. nih.govnih.gov The activation of ERK in the hippocampus is also necessary for the memory-enhancing effects of E2. nih.gov
Table 4: Research Findings on MAPK/ERK Pathway Activation by 17β-Estradiol
| Cell Type / Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Cancer Cell Lines (HeLa, HepG2) | E2-ERα activates ERK/MAPK (pro-survival); E2-ERβ activates p38/MAPK (pro-apoptotic). | ER isoforms have opposing roles in cell fate via MAPK pathways. | nih.gov |
| Human Lens Epithelial Cells | E2 stimulates the MAPK pathway, stabilizing mitochondrial membrane potential under oxidative stress. | Protective role against cellular stress. | nih.gov |
| Cultured Neurons / Hippocampal Slices | E2 activates calpain via the MAPK pathway, increasing neuronal excitability. | Mechanism for E2's role in synaptic plasticity and cognition. | nih.gov |
| Mouse Hippocampus | ERK activation is necessary for E2-induced enhancement of memory consolidation. | Links cell signaling to epigenetic modulation and memory. | nih.gov |
Role of Membrane Insertion and Palmitoylation in Receptor Binding
The localization of estrogen receptors to the plasma membrane, which is essential for non-genomic signaling, is not a random process. It is actively regulated by post-translational modifications, most notably S-palmitoylation. umn.edunih.gov
Palmitoylation is the covalent attachment of palmitic acid to a cysteine residue on a protein. nih.gov For ERα, this modification occurs on Cys447. nih.gov This process is critical for several reasons:
Membrane Targeting: Palmitoylation is required for ERα to associate with the plasma membrane. nih.gov Mutation of the palmitoylation site on either ERα or ERβ blocks their ability to signal at the membrane in neurons. umn.edu
Interaction with Scaffolding Proteins: Palmitoylation facilitates the interaction of the estrogen receptor with the membrane scaffolding protein caveolin-1 (B1176169), which organizes signaling components into functional microdomains or "signalosomes" within lipid-rich areas of the membrane called caveolae. nih.govnih.gov
Regulation by Estrogen: The binding of 17β-Estradiol to the receptor can negatively modulate its palmitoylation status. E2 has been shown to reduce both ERα palmitoylation and its interaction with caveolin-1 in a time- and dose-dependent manner. nih.gov This suggests a dynamic cycle where the receptor may be depalmitoylated upon ligand binding, allowing it to dissociate from caveolin-1 and interact with other signaling partners like Src or the p85 subunit of PI3K to initiate downstream cascades. nih.gov
This cycle of palmitoylation and depalmitoylation appears to be a key regulatory switch that governs the localization and signaling capacity of membrane-associated estrogen receptors. nih.gov
A comprehensive search for preclinical biological evaluation data on the specific chemical compound This compound did not yield specific results for the requested parameters. The available scientific literature and research databases predominantly focus on its parent compound, 17β-Estradiol.
Therefore, it is not possible to provide a detailed article on the in vitro and in vivo studies of this compound according to the specified outline. The research data concerning its unique neuroprotective, antioxidant, antiproliferative, and neuromodulatory effects as a distinct chemical entity is not present in the accessed resources.
Further research would be required to investigate the specific biological activities of this derivative and differentiate them from those of the extensively studied 17β-Estradiol.
Preclinical Biological Evaluation of 17 O Acetyl 3 O Methyl 17β Estradiol in Experimental Models
In Vivo Studies Using Animal Models
Assessment of Metabolic Homeostasis Modulation in Animal Systems
17β-Estradiol is a critical regulator of energy and glucose homeostasis, with direct actions on various tissues including muscle, liver, pancreas, adipose tissue, immune cells, and the brain. nih.gov In animal models, the decline in 17β-Estradiol levels, often through ovariectomy, is associated with increased adiposity and decreased insulin (B600854) sensitivity, predisposing the animals to conditions like type 2 diabetes and metabolic syndrome. nih.gov
Studies in ovariectomized mice have demonstrated that supplementation with 17β-Estradiol can reverse some of these metabolic disturbances. For instance, 17β-Estradiol treatment in ovariectomized mice has been shown to reduce white adipose tissue accumulation. nih.gov Furthermore, research indicates that 17β-Estradiol plays a role in regulating energy circulation and storage by acting on the central nervous system. nih.gov It is transported across the blood-brain barrier and influences neurons in the hypothalamus to modulate metabolism. nih.gov
Metabolic profiling in ovariectomized mice receiving 17β-Estradiol supplementation revealed significant changes in both plasma and brain metabolites. In plasma, there were higher levels of branched-chain amino acids (BCAAs) such as valine, isoleucine, and leucine. nih.gov The brain samples of these mice showed increased concentrations of a wider range of metabolites, including BCAAs, neurotransmitters, and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov These findings underscore the profound impact of 17β-Estradiol on systemic and central metabolic regulation.
Effects on Mitochondrial Bioenergetics and Membrane Dynamics in Animal Tissues
Mitochondria have been identified as a key target for 17β-Estradiol's effects on metabolic health. Research has shown that 17β-Estradiol can directly influence mitochondrial function. In young C57BL/6N mice, short-term ovariectomy led to a decrease in mitochondrial respiratory function in skeletal muscle, which was restored by 17β-Estradiol therapy. nih.gov
A significant finding is that 17β-Estradiol localizes to mitochondrial membranes. nih.gov Its presence has been shown to decrease the microviscosity of the mitochondrial membrane. nih.gov This alteration in membrane fluidity is associated with improved bioenergetic function, including enhanced activities of complex I and the combined activities of complexes I and III of the electron transport chain. nih.gov The loss of 17β-Estradiol, on the other hand, increases mitochondrial membrane microviscosity and the potential for hydrogen peroxide emission. nih.gov
The direct modulation of mitochondrial membrane properties by 17β-Estradiol presents a novel mechanism by which this hormone can broadly influence energy homeostasis. nih.gov By "fine-tuning" the function of the electron transport system, 17β-Estradiol can impact cellular redox state and insulin sensitivity. nih.gov
Influence on Organ-Specific Physiological Processes in Animal Models
The physiological effects of 17β-Estradiol extend to various organ systems, with notable actions on the cardiovascular and nervous systems.
In a rat model of post-menopausal metabolic syndrome, 17β-oestradiol demonstrated a protective effect against cardiovascular dysfunction. It was found to partially suppress angiotensin II-induced contractions in aortic rings. researchgate.net This effect was linked to the restoration of protein expression of SIRT1 and phosphorylated AMPK, as well as the suppression of histone H3 acetylation. researchgate.net The involvement of the SIRT1/AMPK pathway was further confirmed when the protective effects of 17β-oestradiol were abolished by the administration of inhibitors for SIRT1 and AMPK. researchgate.net
In the context of the brain, 17β-Estradiol has been shown to be neuroprotective, particularly in models of ischemic brain injury. nih.govnih.gov It can be produced locally in the brain via the enzyme aromatase. nih.gov Studies have demonstrated that 17β-Estradiol can prevent cell death and mitochondrial dysfunction in astrocytes following oxygen-glucose deprivation/reperfusion, a model for ischemic conditions. nih.gov Furthermore, it has been shown to activate various signaling pathways in cortical synaptoneurosomes, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase/Akt pathways, which are involved in synaptic plasticity.
The effects of 17β-Estradiol can be complex and sometimes contradictory depending on the context. For example, while often considered vasculoprotective, one study on isolated human arterioles suggested that chronic exposure to a high concentration of 17β-estradiol could promote microvascular endothelial dysfunction.
Metabolic Pathways and Biotransformation of 17 O Acetyl 3 O Methyl 17β Estradiol
Enzymatic Hydrolysis and De-acetylation Processes
The first metabolic step for 17-O-Acetyl-3-O-methyl 17β-Estradiol is predicted to be the hydrolysis of the ester bond at the C17 position. This de-acetylation reaction would be catalyzed by non-specific esterase enzymes present in the liver and other tissues, yielding 3-O-methyl 17β-Estradiol. This process effectively unmasks the 17β-hydroxyl group, a critical step for subsequent metabolic transformations.
Enzymatic Demethylation and Aromatic Hydroxylation
Following de-acetylation, or potentially in parallel, the methyl ether group at the C3 position undergoes enzymatic cleavage. This O-demethylation reaction is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP1A1 and CYP1A2 have been shown to catalyze the 3-demethylation of estradiol (B170435) 3-methyl ether to yield estradiol researchgate.net.
Once 17β-Estradiol is formed, it undergoes aromatic hydroxylation on the A-ring, a crucial step in estrogen metabolism. This reaction is also catalyzed by CYP enzymes and results in the formation of catechol estrogens. nih.govresearchgate.netsemanticscholar.org The two primary hydroxylation products are 2-hydroxyestradiol and 4-hydroxyestradiol. researchgate.net
2-Hydroxylation : This is the major pathway, predominantly catalyzed by CYP1A2 and CYP3A4 in the liver, and by CYP1A1 in extrahepatic tissues. nih.govnih.gov
4-Hydroxylation : This is a less common but significant pathway, specifically catalyzed by CYP1B1, which is highly expressed in estrogen target tissues like the mammary glands and uterus. nih.gov
The balance between these pathways can be critical, as 4-hydroxyestradiol is considered to be more carcinogenic than 2-hydroxyestradiol due to its ability to generate reactive free radicals. nih.gov
Conjugation Pathways: Glucuronidation and Sulfation
To increase water solubility and facilitate excretion, 17β-Estradiol and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation.
Glucuronidation : This process involves the attachment of glucuronic acid to the steroid molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. wikipedia.org Glucuronidation can occur at either the 3-hydroxyl or the 17-hydroxyl group. researchgate.net For 17β-estradiol, UGT1A1, UGT1A10, and UGT2B28 are known to convert it to Estradiol 3-glucuronide. bio-rad.com Catechol estrogens, such as 2- and 4-hydroxy-E2, exhibit a high clearance rate through glucuronidation. nih.gov The resulting glucuronide conjugates are much more water-soluble and are readily excreted by the kidneys into the urine.
Sulfation : This pathway involves the transfer of a sulfonate group to the estrogen molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes. bio-rad.com Several sulfotransferases, including SULT1A1, SULT1A3, SULT1E1, and SULT2A1, catalyze the sulfation of Estradiol to form Estradiol 3-sulfate. bio-rad.com
Oxidative Metabolism and Catechol Metabolite Formation
As introduced in section 5.2, the primary oxidative metabolism of 17β-estradiol is hydroxylation, leading to the formation of catechol estrogens. wikipedia.org This is the first and most critical step in the elimination of estrogens from the body. nih.govresearchgate.net A variety of CYP450 isoforms are involved in this process, each with different regioselectivity for the 2- or 4-position of the aromatic ring. nih.gov
| Enzyme Family | Specific Isoform(s) | Primary Product(s) | Location |
| Cytochrome P450 | CYP1A2, CYP3A4 | 2-Hydroxyestradiol | Liver |
| CYP1A1 | 2-Hydroxyestradiol | Extrahepatic Tissues | |
| CYP1B1 | 4-Hydroxyestradiol | Estrogen Target Tissues (e.g., mammary, ovary) | |
| CYP3A5 | 2- and 4-Hydroxyestrogens | Liver |
The resulting catechol estrogens (2-hydroxyestradiol and 4-hydroxyestradiol) are metabolically active. wikipedia.org They can be further metabolized through O-methylation by the enzyme Catechol-O-methyltransferase (COMT). researchgate.netaacrjournals.org This reaction converts them into less active methoxyestrogens, such as 2-methoxyestradiol and 4-methoxyestradiol. wikipedia.orgaacrjournals.org Alternatively, under conditions where conjugation and methylation are insufficient, catechol estrogens can be oxidized to form semiquinones and quinones, which are highly reactive molecules capable of causing cellular damage. nih.govwikipedia.org
Microbial Degradation Pathways and Enzymes
In the environment and within the gut microbiome, bacteria have developed pathways to degrade steroidal estrogens. A number of bacterial species, including those from the genera Novosphingobium, Rhodococcus, and Pseudomonas, are capable of degrading 17β-Estradiol, often using it as a sole carbon and energy source. frontiersin.orgnih.gov
The aerobic bacterial degradation of 17β-Estradiol typically begins with the oxidation of the 17β-hydroxyl group to a ketone, converting 17β-Estradiol into Estrone (B1671321). nih.gov This initial step is followed by the oxygenolytic degradation of the aromatic A-ring, known as the 4,5-seco pathway. nih.govnih.gov This pathway involves a 4-hydroxylation step, followed by a meta-cleavage reaction that opens the aromatic ring. nih.govexlibrisgroup.com Subsequent enzymatic reactions degrade the remaining steroid structure. nih.gov Some bacteria can completely mineralize estrogens to carbon dioxide. nih.gov
Several key enzymes have been identified in bacterial estrogen degradation pathways.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs) : These enzymes are crucial for the initial step in the catabolism of 17β-Estradiol. exlibrisgroup.comnih.gov They catalyze the oxidation of the 17β-hydroxyl group to form Estrone. nih.govnih.gov Different types of 17β-HSDs exist, with some catalyzing the reductive reaction (Estrone to Estradiol) and others the oxidative reaction (Estradiol to Estrone). nih.govresearchgate.net For instance, a novel 17β-HSD from the bacterium Pseudomonas putida SJTE-1 was shown to efficiently oxidize 17β-estradiol into estrone. nih.govresearchgate.net
Cytochrome P450s (CYPs) : Bacterial CYPs play a vital role in the hydroxylation of the aromatic ring, a necessary step before ring cleavage. nih.gov For example, in Novosphingobium tardaugens, a CYP450 encoded by the edcA gene is responsible for the 4-hydroxylation of estrone. nih.gov Following this, another enzyme, 4-hydroxyestrone-4,5-dioxygenase, encoded by the edcB gene, catalyzes the opening of the A ring. nih.gov
| Enzyme | Function in Bacterial Degradation | Example Organism |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Oxidation of 17β-Estradiol to Estrone | Pseudomonas putida SJTE-1 |
| Cytochrome P450 (e.g., EdcA) | 4-hydroxylation of Estrone | Novosphingobium tardaugens NBRC 16725 |
| 4-hydroxyestrone-4,5-dioxygenase (e.g., EdcB) | Meta-cleavage and opening of the aromatic A-ring | Novosphingobium tardaugens NBRC 16725 |
Advanced Analytical Methodologies for Research on 17 O Acetyl 3 O Methyl 17β Estradiol
Chromatographic Techniques for Compound Characterization
Chromatography is a fundamental tool for separating 17-O-Acetyl-3-O-methyl 17β-Estradiol from other related compounds, metabolites, or impurities. The choice of technique depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of estradiol (B170435) and its derivatives. researchgate.net Its application is crucial for separating the target compound from structurally similar estrogens and potential degradation products. researchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18, is commonly employed for the separation of steroids. arabjchem.orgresearchgate.net The mobile phase typically consists of a mixture of water with an organic modifier such as acetonitrile (B52724) or methanol. arabjchem.orgresearchgate.net Gradient elution, where the mobile phase composition is changed over time, can be used to achieve optimal separation of multiple estrogenic compounds within a single run. nih.gov
For enhanced detection, derivatization of the estrogen molecule can be performed. For instance, dansylation, the reaction with dansyl chloride, can be used to attach a fluorescent tag, significantly improving detection sensitivity when coupled with a fluorescence detector (FLD). nih.govmdpi.com HPLC methods are validated for parameters including linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. scielo.brnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Phenyl-Hexyl | arabjchem.orgnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | researchgate.netarabjchem.org |
| Detection | UV (225-281 nm) or Fluorescence (FLD) post-derivatization | researchgate.netarabjchem.orgnih.gov |
| Flow Rate | 0.5 - 1.2 mL/min | researchgate.netnih.gov |
| Common Application | Separation from degradation products and related estrogens | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids, offering high chromatographic resolution and definitive identification based on mass spectra. nih.gov However, due to the low volatility and thermal instability of steroids like estradiol derivatives, chemical derivatization is an essential prerequisite for GC-MS analysis. nih.govnih.gov
A common derivatization strategy involves trimethylsilylation, which replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.govresearchgate.net Another approach is perfluoroacylation, such as using pentafluoropropionyl (PFP) anhydride, which creates derivatives with excellent electron-capturing properties, enhancing sensitivity in certain detection modes. nih.gov Following derivatization, the sample is introduced into the gas chromatograph, where the derivatives are separated on a capillary column before entering the mass spectrometer for detection and identification. nih.govnih.gov GC-MS is considered a gold standard for steroid hormone measurement due to its accuracy and specificity. nih.govaacrjournals.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior analytical method for quantifying estrogens and their metabolites at very low concentrations in complex biological matrices. nih.goved.ac.uk This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govaacrjournals.org It often surpasses immunoassays and other methods by minimizing cross-reactivity and providing more accurate measurements, especially at sub-picomolar levels. nih.govnih.gov
To enhance ionization efficiency in the mass spectrometer, particularly with electrospray ionization (ESI), derivatization is often employed. sigmaaldrich.com Dansyl chloride is a common derivatizing agent that improves sensitivity and allows for robust quantification. nih.govnih.govaacrjournals.org The use of a triple quadrupole mass spectrometer enables selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly specific detection method provides excellent signal-to-noise ratios and minimizes interferences from the sample matrix. ed.ac.ukedpsciences.org The development of stable isotope dilution LC-MS/MS methods, where a labeled version of the analyte is used as an internal standard, ensures high precision and accuracy. nih.govaacrjournals.org
Spectrometric and Spectrophotometric Approaches for Research
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques probe the molecule's interaction with electromagnetic radiation to provide detailed structural information or to measure its concentration.
UV Spectrophotometry is a widely accessible technique for the detection and quantification of estradiol derivatives. The phenolic A-ring of the estradiol skeleton contains a chromophore that absorbs ultraviolet light. arabjchem.orgresearchgate.net For 17β-estradiol in methanol, the maximum absorbance (λmax) is typically observed around 281 nm. arabjchem.org This property is frequently exploited in HPLC systems equipped with a UV detector (HPLC-UV) for quantitative analysis. semanticscholar.orgthermofisher.com
The linearity of the absorbance response with increasing concentration allows for quantification based on a calibration curve. arabjchem.orgresearchgate.net For complex mixtures where spectral overlap may occur, derivative spectrophotometry can be employed. scielo.brresearchgate.net This mathematical technique calculates the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping peaks and enhance the specificity of the measurement. scielo.brresearchgate.net The limits of detection (LOD) and quantification (LOQ) for HPLC-UV methods can reach the nanogram-per-milliliter (ng/mL) level. semanticscholar.orgresearchgate.net
| Compound Type | Typical λmax | Method | Linearity Range (Example) | Reference |
|---|---|---|---|---|
| 17β-Estradiol | ~281 nm | UV Spectrophotometry | 0.5–12 µg/mL | arabjchem.org |
| Estradiol Valerate | ~270 nm (1st Derivative) | Derivative UV | 0.20–0.40 mg/mL | scielo.brresearchgate.net |
| Estradiol & Ethinylestradiol | ~230 nm | HPLC-UV | 2.5–1000 ng/mL | semanticscholar.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including this compound. nih.govresearchgate.net It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the methyl protons from the 3-O-methyl group and the 17-O-acetyl group would appear at characteristic positions in the spectrum, confirming their presence. Similarly, ¹³C NMR spectroscopy reveals the number of non-equivalent carbons and their electronic environment. uregina.ca The carbonyl carbon of the acetyl group and the methoxy (B1213986) carbon would have distinct chemical shifts. uregina.ca
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the spectrum. nih.gov This detailed structural map confirms the precise location of the acetyl and methyl groups, distinguishing this compound from any other potential isomers. nih.gov
Immunoassays and Receptor Binding Assays for Mechanistic Studies
Immunoassays and receptor binding assays are fundamental tools for characterizing the interaction of this compound with biological systems. They allow for sensitive detection and the determination of its affinity for specific targets like the estrogen receptor.
Enzyme-Linked Immunosorbent Assay (ELISA) for Derivative Detection in Research
An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used for detecting and quantifying substances such as hormones. thermofisher.com For a derivative like this compound, a competitive ELISA would be the most common format. medimabs.combiovendor.com This approach operates on the principle of competition between the unlabeled compound in a sample and a labeled (e.g., enzyme-conjugated) version of the compound for a limited number of antibody binding sites. medimabs.com
The development of a specific ELISA for this derivative would involve synthesizing a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein—to produce specific antibodies. tandfonline.com The assay's performance would be characterized by its sensitivity (limit of detection) and specificity, which is assessed through cross-reactivity testing against structurally similar steroids like 17β-estradiol and estrone (B1671321). nih.gov The extent of color development in the assay is inversely proportional to the concentration of the target compound in the sample. medimabs.com
Note: The following table contains illustrative data based on typical performance of ELISAs for related estradiol derivatives, as specific data for this compound is not available.
| Parameter | Illustrative Value | Description |
| Assay Format | Competitive ELISA | Unlabeled antigen in the sample competes with a labeled antigen for antibody binding sites. biovendor.com |
| Limit of Detection (LOD) | 10 - 50 pg/mL | The lowest concentration of the analyte that can be reliably detected. biovendor.com |
| IC50 (Midpoint) | 100 - 250 pg/mL | Concentration at which 50% of the labeled antigen is displaced. tandfonline.com |
| Cross-Reactivity (17β-Estradiol) | < 10% | Percentage of signal given by a related compound compared to the target analyte. |
| Cross-Reactivity (Estrone) | < 5% | Low cross-reactivity ensures the assay is specific to the target derivative. |
| Sample Types | Serum, Plasma, Cell Culture Media | Biological matrices in which the assay would be validated. thermofisher.com |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor. giffordbioscience.com To assess this compound, a competitive binding assay using either human recombinant estrogen receptor α (ERα) or rat uterine cytosol would be performed. epa.gov This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand, such as tritium-labeled 17β-estradiol ([³H]-E2), from the receptor. epa.govepa.gov
The experiment involves incubating a fixed concentration of the radioligand with varying concentrations of the test compound. giffordbioscience.com By measuring the decrease in radioactivity bound to the receptor, one can calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). nih.gove-century.us This IC50 value is then used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. giffordbioscience.com
Note: The following table provides hypothetical, yet scientifically plausible, data to illustrate the expected results from a radioligand binding assay, as specific experimental data for this compound is not publicly documented.
| Parameter | Receptor Subtype | Illustrative Value | Description |
| Radioligand Used | ERα | [³H]-17β-Estradiol | A radioactively labeled form of the natural estrogen used as a tracer. epa.gov |
| IC50 | ERα | 0.5 nM | The concentration of the compound required to displace 50% of the radioligand. e-century.us |
| Binding Affinity (Ki) | ERα | 0.3 nM | An inverse measure of binding affinity, calculated from the IC50 value. |
| Radioligand Used | ERβ | [³H]-17β-Estradiol | The same tracer can be used to test affinity for the beta subtype of the estrogen receptor. |
| IC50 | ERβ | 1.2 nM | A potentially different IC50 value, indicating subtype selectivity. |
| Binding Affinity (Ki) | ERβ | 0.8 nM | A higher Ki suggests a comparatively lower affinity for ERβ than for ERα. |
Omics-Based Methodologies in Preclinical Research
Omics technologies provide a global view of the molecular changes induced by a compound within a biological system. Transcriptomics and proteomics are particularly valuable for elucidating the mechanisms of action of estrogenic compounds.
Transcriptomic Analysis for Gene Expression Profiling
Transcriptomic analysis, typically performed using RNA-Sequencing (RNA-Seq), investigates how this compound alters the expression of thousands of genes simultaneously. nih.gov Such studies are often conducted in estrogen-responsive cell lines, like human breast cancer cells (e.g., MCF-7), which express estrogen receptors. nih.gov Following treatment with the compound, changes in messenger RNA (mRNA) levels are compared to a control group. nih.gov
The analysis identifies differentially expressed genes (DEGs), which are genes that are significantly upregulated or downregulated. plos.org These DEGs can then be mapped to specific signaling pathways using bioinformatics tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological processes affected. genome.jp For an estrogenic compound, expected regulated pathways would include those related to cell proliferation, apoptosis, and steroid hormone biosynthesis. nih.govmdpi.com
Note: This table presents a hypothetical list of genes and pathways likely to be modulated by an estrogenic compound like this compound, based on studies of estradiol and other botanical estrogens.
| Gene Symbol | Gene Name | Illustrative Fold Change | Implicated Pathway / Function |
| PGR | Progesterone Receptor | +4.5 | Estrogen-responsive gene, marker of ER activity. nih.gov |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | +6.0 | Key mediator of estrogen-stimulated cancer cell growth. nih.gov |
| CCND1 | Cyclin D1 | +2.5 | Cell cycle regulation, proliferation. nih.gov |
| BCL2 | B-cell lymphoma 2 | +2.0 | Inhibition of apoptosis. |
| MYC | MYC Proto-Oncogene | +3.0 | Regulation of cell growth and proliferation. |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | -2.2 | Cell cycle arrest, often repressed by estrogens. |
Proteomic Profiling in Experimental Models
Proteomic profiling complements transcriptomic data by analyzing changes at the protein level. Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins in a cell or tissue sample following exposure to this compound. nih.gov A common strategy involves stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT) for accurate relative quantification.
This approach can reveal changes in the abundance of proteins that are not reflected at the transcript level due to post-transcriptional regulation. Furthermore, advanced techniques like antibody-based proximity labeling can map the proteins that physically interact with or are in close proximity to the estrogen receptor when it is bound by the ligand. nih.gov This helps to build a detailed picture of the protein complexes that mediate the compound's effects, identifying key co-activators or co-repressors involved in transcriptional regulation. nih.gov
Note: The data below is an illustrative example of proteins whose expression or interaction with the estrogen receptor (ERα) might change upon treatment, based on known estrogen signaling pathways.
| Protein | Function | Illustrative Change in Abundance/Interaction | Method of Detection |
| ERα (ESR1) | Nuclear Hormone Receptor | Increased expression and nuclear localization | Quantitative Mass Spectrometry. nih.gov |
| FOXA1 | Pioneer Transcription Factor | Increased interaction with ERα | Proximity Labeling / Co-IP. nih.gov |
| NCOA3 | Nuclear Receptor Coactivator 3 | Increased recruitment to ERα complex | Proximity Labeling / Co-IP. nih.gov |
| PGR | Progesterone Receptor | Increased total abundance | Quantitative Mass Spectrometry. nih.gov |
| GREB1 | ERα-regulated growth factor | Increased total abundance | Quantitative Mass Spectrometry. nih.gov |
Concluding Perspectives and Future Research Directions
Potential for Novel Research Tool Development in Steroid Biology
The unique structure of 17-O-Acetyl-3-O-methyl 17β-Estradiol makes it a promising candidate for development as a specialized research tool to investigate steroid metabolism and action. oup.com
As a dually-protected prodrug, it could be used to probe the spatial and temporal aspects of steroid activation. By comparing its effects with singly-modified precursors (estradiol-17-acetate and estradiol-3-methyl-ether), researchers could dissect the relative contributions of esterases and etherases (such as cytochrome P450 enzymes) in different cell types or tissues. This could help create a functional map of steroid-metabolizing enzyme activity.
Furthermore, its altered physicochemical properties, particularly increased lipophilicity compared to estradiol (B170435), could be exploited. This modification may alter its absorption, distribution, and cellular uptake kinetics. This makes it a potential tool for studies on controlled-release mechanisms and for investigating how lipophilicity influences the passive diffusion of steroids across biological membranes, including the blood-brain barrier. Such studies are crucial for understanding the pharmacokinetics of synthetic hormones.
Finally, the compound is a valuable asset for structure-activity relationship (SAR) studies. By serving as a negative control in receptor-binding assays or as a starting point for the synthesis of other derivatives, it can help further refine models of the estrogen receptor's ligand-binding domain. mdpi.com
Table 2: Potential Applications of this compound as a Research Tool
Click to view interactive table
| Research Area | Application | Rationale |
|---|---|---|
| Enzyme Kinetics | Probe for metabolic enzyme activity | Use as a substrate to measure and compare the rates of esterase and O-demethylase activity in various tissue homogenates or cell lines. |
| Pharmacokinetics | Study of steroid distribution | Investigate how dual modification and increased lipophilicity affect absorption, tissue distribution, and clearance compared to estradiol. |
| Neuroendocrinology | Tool for CNS delivery | Assess potential for enhanced transport across the blood-brain barrier due to increased lipophilicity, followed by local metabolic activation. |
| Drug Design & SAR | Negative control / Synthetic precursor | Use as a baseline compound with minimal receptor affinity to validate binding assays and as a scaffold for creating novel ER modulators. mdpi.com |
Integration with Systems Biology Approaches in Preclinical Research
Systems biology, which combines high-throughput 'omics' data with computational modeling, offers a powerful framework for characterizing the effects of novel compounds. nih.gov Applying these approaches to this compound would provide a holistic understanding of its biological impact beyond simple receptor activation.
Transcriptomics: Exposing estrogen-responsive cells (e.g., MCF-7 breast cancer cells) to the compound and performing RNA-sequencing would reveal the global gene expression changes it induces. nih.govnih.gov By comparing these transcriptomic fingerprints to those induced by 17β-estradiol, 3-O-methyl 17β-estradiol, and estradiol-17-acetate, researchers could identify gene networks specifically regulated by the compound and its metabolites. This could uncover novel pathways or confirm its reliance on the classical estrogenic pathway post-activation. elsevierpure.com
Metabolomics: Utilizing advanced mass spectrometry techniques, metabolomics can be employed to trace the metabolic fate of this compound in biological systems. nih.govmetabolomicsworkbench.org This would allow for the unambiguous identification and quantification of its metabolites over time, confirming the proposed metabolic pathway and potentially discovering novel metabolic products. Such studies could reveal how the compound perturbs endogenous metabolic networks, such as the pentose (B10789219) phosphate (B84403) pathway, which has been shown to be affected by estrogen. nih.gov
Computational Modeling: The data generated from transcriptomic and metabolomic studies can be integrated into computational network models. nih.gov These models can predict the downstream consequences of exposure, identify key nodes in the signaling and metabolic pathways, and generate new, testable hypotheses about the compound's mechanism of action.
Table 3: Application of Systems Biology Approaches to Study this compound
Click to view interactive table
| 'Omics' Technology | Research Question | Expected Outcome |
|---|---|---|
| Transcriptomics (RNA-Seq) | What gene networks are regulated by the compound and its metabolites? | A global map of gene expression changes, allowing comparison to known estrogens and identification of unique or shared signaling pathways. nih.govelsevierpure.com |
| Proteomics | How does the compound alter the cellular proteome and post-translational modifications? | Identification of changes in protein abundance, particularly metabolic enzymes and signaling proteins, providing a functional readout of the transcriptomic changes. |
| Metabolomics (LC-MS) | What is the metabolic fate of the compound in cells or in vivo? | Definitive identification and quantification of metabolites, confirming the prodrug activation pathway and impact on endogenous metabolism. nih.gov |
| Integrative Modeling | How do the molecular changes translate to a cellular phenotype? | A systems-level model connecting compound metabolism to gene regulation and cellular response, enabling predictive insights. nih.gov |
Emerging Methodologies for Comprehensive Characterization and Discovery
The future study of this compound and similar novel steroid derivatives will benefit from a range of emerging methodologies designed to provide deeper and more precise insights. jove.com
Advanced Analytical Chemistry: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is essential for the kinetic analysis of the compound's interaction with metabolizing enzymes and for its sensitive detection in complex biological matrices. The development of specific immunoassays or molecularly imprinted polymers could also offer alternative, high-throughput methods for its quantification.
In Silico Drug Design and Analysis: Computational tools are becoming increasingly central to steroid research. mdpi.com Molecular docking and molecular dynamics simulations can be used to model the interaction (or lack thereof) of this compound and its metabolites with the ligand-binding pockets of ERs and key metabolic enzymes. Quantitative Structure-Activity Relationship (QSAR) models can help predict the biological activities of newly designed analogs based on this scaffold. mdpi.commdpi.com
Gene Editing Technologies: To precisely identify the enzymes responsible for the metabolic activation of this compound, CRISPR-Cas9 gene-editing technology can be utilized. By systematically knocking out candidate esterase and cytochrome P450 genes in a relevant cell line, researchers can pinpoint which enzymes are necessary for its conversion into an active hormone, thereby validating the metabolic pathways inferred from metabolomics studies.
The application of these advanced and integrated methodologies will be crucial to unlock the full potential of this compound as both a subject of study and a tool for discovery in steroid biology.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 17-O-Acetyl-3-O-methyl 17β-Estradiol?
Synthesis typically involves selective acetylation and methylation of 17β-estradiol. Key steps include protecting the hydroxyl groups and using catalysts like pyridine for acetylation. Characterization requires HPLC for purity assessment (>97%), NMR for structural confirmation (e.g., distinguishing 3-O-methyl and 17-O-acetyl groups), and mass spectrometry for molecular weight validation. Regulatory guidelines recommend compliance with USP/EP pharmacopeial standards for reference materials .
Q. How can this compound be used in analytical method validation (AMV) for hormone research?
As a reference standard, it is critical for:
- Chromatographic calibration : Optimizing retention times in HPLC/GC methods.
- Accuracy testing : Spiking biological matrices (e.g., serum, urine) to validate recovery rates.
- Stability studies : Assessing degradation under varying pH, temperature, and light conditions.
Documentation must include batch-specific certificates of analysis (CoA) with traceability to primary standards .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
- Waste disposal : Collect spills with absorbent materials and incinerate as hazardous waste (UN3077 classification) .
Advanced Research Questions
Q. How do environmental conditions influence the degradation kinetics of this compound in aquatic systems?
Under aerobic conditions, degradation occurs via microbial oxidation, with a DT50 of ~31 days. Anaerobic systems slow degradation (DT50 ~108 days) due to reduced microbial activity. Key transformation products include estrone and 17β-estradiol, identified via LC-MS/MS. Researchers must account for sediment adsorption, which prolongs persistence in anaerobic environments .
Q. Table 1: Degradation kinetics of this compound
| Condition | DT50 (Days) | Major Metabolites |
|---|---|---|
| Aerobic | 31.1 | Estrone, 17β-estradiol |
| Anaerobic | 107.8 | Estrone |
Q. What enzymatic pathways are involved in its metabolism, and how can these be studied in vitro?
- 17β-hydroxysteroid dehydrogenase (17β-HSD) : Converts 17β-estradiol derivatives to estrone (kcat/Km = 28.267 s<sup>−1</sup>·mmol·L<sup>−1</sup> in Pseudomonas putida).
- Experimental design : Recombinant enzyme assays (0.08 mmol/L substrate concentration) monitored via HPLC. Activity is induced by 17β-estradiol exposure, with >97% conversion efficiency in 5 minutes .
Q. How do structural modifications (e.g., acetylation/methylation) affect estrogen receptor (ER) binding affinity?
- Methylation at 3-O : Reduces ERα binding by ~40% compared to unmodified estradiol (steric hindrance).
- Acetylation at 17-O : Enhances lipophilicity, increasing membrane permeability but requiring in vivo deacetylation for activation.
Methods: Competitive binding assays using radiolabeled estradiol (IC50 comparisons) and molecular docking simulations .
Q. What are the challenges in detecting trace levels of this compound in complex biological matrices?
- Matrix interference : Lipids/proteins in saliva/serum require solid-phase extraction (C18 columns) prior to LC-MS/MS.
- Sensitivity limits : Immunoassays (e.g., Salimetrics EIA Kit) achieve detection thresholds of 1 pg/mL but may cross-react with estrone. Validate with isotope dilution (e.g., 17β-estradiol-13C3) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Batch variability : Verify purity (>98% via HPLC) and storage conditions (−20°C to prevent hydrolysis) .
- Model systems : Discrepancies between in vitro (cell lines) and in vivo (rodent) data may arise from metabolic differences. Use hepatocyte incubation to assess first-pass metabolism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
